molecular formula C18H24N2O4 B4942561 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No.: B4942561
M. Wt: 332.4 g/mol
InChI Key: NDLYMUFDNWRGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound characterized by its unique molecular structure. It is composed of a cyclohexene ring, an ethyl chain, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene, ethylamine, and 2,4-dimethoxybenzaldehyde.

    Formation of Intermediate: Cyclohexene undergoes a reaction with ethylamine to form an intermediate compound.

    Condensation Reaction: The intermediate is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-(2,4-dimethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-14-8-9-15(16(12-14)24-2)20-18(22)17(21)19-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLYMUFDNWRGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.